molecular formula C7H16ClNO2 B6278036 N-(2-methoxyethyl)oxolan-3-amine hydrochloride CAS No. 2768327-70-2

N-(2-methoxyethyl)oxolan-3-amine hydrochloride

Cat. No.: B6278036
CAS No.: 2768327-70-2
M. Wt: 181.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)oxolan-3-amine hydrochloride, also known as OMe-M3A·HCl, is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.7 g/mol. This compound is used in various scientific research and experimentation contexts due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)oxolan-3-amine hydrochloride typically involves the reaction of 2-methoxyethylamine with oxirane (ethylene oxide) under controlled conditions to form the intermediate N-(2-methoxyethyl)oxirane. This intermediate is then reacted with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

N-(2-methoxyethyl)oxolan-3-amine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development and pharmacological research.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-methoxyethyl)oxolan-3-amine hydrochloride include:

  • N-(2-methoxyethyl)tetrahydrofuran-3-amine
  • 2-methoxyethylamine
  • Oxirane derivatives .

Uniqueness

This compound is unique due to its specific chemical structure, which combines the properties of both an amine and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

CAS No.

2768327-70-2

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.